molecular formula C18H15NO3S2 B3442278 ethyl 4-phenyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate

ethyl 4-phenyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate

Cat. No. B3442278
M. Wt: 357.5 g/mol
InChI Key: MNTTUAJBEMOKFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-phenyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate is a synthetic compound that belongs to the class of thiophene carboxylates. It has been widely studied for its potential applications in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of ethyl 4-phenyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate is not fully understood. However, it is believed to act through the inhibition of certain enzymes and signaling pathways that are involved in the progression of various diseases.
Biochemical and Physiological Effects:
Ethyl 4-phenyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit inflammation, and reduce oxidative stress. It has also been shown to have neuroprotective effects and improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl 4-phenyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate in lab experiments is its versatility. It can be easily synthesized and modified to suit different research needs. However, one of the limitations is its potential toxicity. Further studies are needed to determine its safety profile and potential side effects.

Future Directions

There are several future directions for research on ethyl 4-phenyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate. One area of interest is its potential as a therapeutic agent for the treatment of cancer and other diseases. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential as a tool for chemical biology research. It can be used to study various cellular processes and signaling pathways. Additionally, further studies are needed to explore its potential as a drug delivery system and as a material for the development of new drugs.

Scientific Research Applications

Ethyl 4-phenyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate has been extensively studied for its potential applications in the field of medicinal chemistry. It has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. It has also been studied for its antimicrobial and antifungal properties.

properties

IUPAC Name

ethyl 4-phenyl-2-(thiophene-2-carbonylamino)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3S2/c1-2-22-18(21)15-13(12-7-4-3-5-8-12)11-24-17(15)19-16(20)14-9-6-10-23-14/h3-11H,2H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNTTUAJBEMOKFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-phenyl-2-(2-thienylcarbonylamino)thiophene-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 4-phenyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate
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ethyl 4-phenyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate
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ethyl 4-phenyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate
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